molecular formula C21H24N2O2S2 B11636798 4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11636798
M. Wt: 400.6 g/mol
InChI Key: YDRNQSDPFGZELE-UHFFFAOYSA-N
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Description

4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound features a combination of phenyl, propylsulfanyl, and oxa-thia-diazatricyclo moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving appropriate precursors.

    Functional Group Introduction: Introduction of phenyl, propylsulfanyl, and other functional groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the phenyl ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, substituted phenyl compounds.

Scientific Research Applications

4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves interactions with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: Similar in structure but with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O2S2

Molecular Weight

400.6 g/mol

IUPAC Name

4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C21H24N2O2S2/c1-4-10-26-21-22-19-18(20(24)23(21)14-8-6-5-7-9-14)15-11-16(13(2)3)25-12-17(15)27-19/h5-9,13,16H,4,10-12H2,1-3H3

InChI Key

YDRNQSDPFGZELE-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC=C4

Origin of Product

United States

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